(5-Phenylisoxazol-3-yl)methanol

Drug Discovery Fragment-Based Drug Design Scaffold Hopping

Fragment-based drug discovery demands regiochemically precise scaffolds where even minor isoxazole substitution shifts render analogs non-interchangeable. (5-Phenylisoxazol-3-yl)methanol addresses this pain point with a defined 5-phenyl-3-hydroxymethyl topology (LogP 1.25; TPSA 46.26 Ų) that aligns with CNS drug-likeness parameters and antimicrobial core motifs. - Versatile alcohol handle enables direct activation (chloromethyl, aldehyde), esterification, or etherification for focused SAR library generation. - Consistent ≥98% (GC) purity across batches minimizes downstream purification burden in scaffold-hopping and bioconjugate workflows. - Available in research-scale quantities (100 mg-5 g) with rapid restocking; ships ambient, non-hazardous.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 1619-37-0
Cat. No. B154998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Phenylisoxazol-3-yl)methanol
CAS1619-37-0
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NO2)CO
InChIInChI=1S/C10H9NO2/c12-7-9-6-10(13-11-9)8-4-2-1-3-5-8/h1-6,12H,7H2
InChIKeyBPAFLGGUEBMWRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Phenylisoxazol-3-yl)methanol Overview & Procurement


(5-Phenylisoxazol-3-yl)methanol (CAS 1619-37-0) is a phenylisoxazole derivative with the molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol [1]. It is categorized as a fragment molecule and a member of the benzenes class, serving as an important scaffold for molecular linking, expansion, and modification in drug discovery . The compound is commercially available from major suppliers with purity specifications typically ≥97% or ≥98% as determined by gas chromatography (GC) .

Fragment-based drug design: Phenylisoxazole scaffold with a functionalizable hydroxymethyl handle for molecular linking and library synthesis.
Consistent synthetic utility: Primary alcohol enables oxidation, esterification, or conversion to electrophilic intermediates.
High-purity specification: Supplier-certified quality supports reproducible structure-activity relationship studies and biological assays.

Why Not Substitute (5-Phenylisoxazol-3-yl)methanol


Generic substitution among phenylisoxazole methanol analogs is scientifically unjustified because even minor positional isomerism or substituent variation on the isoxazole ring leads to fundamentally different chemical reactivity, physicochemical properties, and biological target engagement [1]. (5-Phenylisoxazol-3-yl)methanol possesses a specific substitution pattern—a phenyl ring at the 5-position and a hydroxymethyl group at the 3-position of the isoxazole core—that determines its LogP, hydrogen-bonding capacity, and its role as a specific fragment scaffold for further derivatization . Regioisomers such as (3-phenylisoxazol-5-yl)methanol or compounds lacking the hydroxymethyl handle (e.g., 5-phenylisoxazole) exhibit different electronic distributions, synthetic accessibility, and downstream synthetic utility, rendering them non-interchangeable in research and development workflows .

Target (5-Phenylisoxazol-3-yl)methanol
Alternatives 5-Phenylisoxazole, (3-phenylisoxazol-5-yl)methanol
Regioisomeric shift or loss of the hydroxymethyl handle alters reactivity, hydrogen-bonding capacity, and biological target engagement; these analogs may not serve as equivalent fragment scaffolds.
Target Free alcohol form
Alternatives 3-(Chloromethyl)-5-phenylisoxazole
The chloromethyl analog is more reactive but less stable; substituting the alcohol limits the scope of controlled, stepwise synthetic transformations.

Evidence for (5-Phenylisoxazol-3-yl)methanol Selection


Fragment Scaffold for Drug Discovery

(5-Phenylisoxazol-3-yl)methanol is explicitly classified and utilized as a 'fragment molecule' for molecular linking, expansion, and modification, providing a structural foundation for novel drug candidate design . This is in contrast to the simpler analog 5-phenylisoxazole (CAS 1006-67-3), which lacks a functionalizable hydroxymethyl handle and is therefore not readily employed as a fragment building block in the same context [1].

Fragment Scaffold
Class-level inference
Validated fragment for FBDD; provides a synthetic handle absent in simple phenylisoxazole.
Supports molecular linking and scaffold-hopping strategies in early discovery.
Review specific library-design requirements; class-level evidence only.
Drug Discovery Fragment-Based Drug Design Scaffold Hopping

Hydroxymethyl Group Synthetic Versatility

(5-Phenylisoxazol-3-yl)methanol serves as a direct precursor to the 3-chloromethyl derivative, (5-arylisoxazol-3-yl)chloromethane, through reaction with thionyl chloride [1]. This transformation provides a quantitative demonstration of the compound's synthetic utility compared to its chlorinated counterpart. While the chloromethyl analog (CAS 14731-10-3) is a reactive electrophile, (5-phenylisoxazol-3-yl)methanol offers greater stability and versatility as a starting material, allowing chemists to selectively install a variety of nucleophiles or proceed with oxidation to the corresponding aldehyde or carboxylic acid .

Synthetic Versatility
Head-to-head
Alcohol outperforms chloromethyl analog in stability and reaction scope; convertible to chloride, aldehyde, or acid.
Enables a wider range of derivatization pathways without purchasing multiple intermediates.
Standard organic synthesis conditions.
Organic Synthesis Building Block Derivatization

CNS Drug-Likeness Profile

(5-Phenylisoxazol-3-yl)methanol possesses a measured or predicted LogP value of 1.25 and a topological polar surface area (TPSA) of 46.26 Ų . These parameters fall within favorable ranges for central nervous system (CNS) drug candidates (LogP < 5, TPSA < 90 Ų). In contrast, the simple des-hydroxy analog, 5-phenylisoxazole, has a predicted LogP of approximately 2.2, indicating higher lipophilicity, which can be detrimental for CNS drug-likeness [1].

CNS Drug-Likeness
Cross-study comparable
ΔLogP = -0.95
ΔTPSA = +20.26 Ų
Lower lipophilicity and higher polarity vs. 5-phenylisoxazole; aligns with CNS drug-like parameters.
Measured/predicted properties; verify in target assay.
Medicinal Chemistry CNS Drug Design Physicochemical Properties

Purity Benchmark for Reproducibility

Commercial availability of (5-Phenylisoxazol-3-yl)methanol is standardized at a high purity level, with major suppliers such as TCI and Thermo Scientific consistently providing material with a minimum purity of 98.0% as determined by GC . This established benchmark ensures that researchers can rely on reproducible results in biological assays and chemical syntheses. Procurement of material with a lower or unspecified purity introduces significant risk of confounding experimental outcomes due to unknown impurities.

Purity Benchmark
Data to verify
Supplier specification: ≥98.0% (GC)
Established purity reduces risk of assay interference and supports batch-to-batch reproducibility.
Confirm vendor certificate of analysis; source review recommended.
Chemical Procurement Quality Control Reproducibility

Applications of (5-Phenylisoxazol-3-yl)methanol


CNS & Anti-Infective Lead Generation

(5-Phenylisoxazol-3-yl)methanol is ideally suited as a core fragment for generating focused libraries in early-stage drug discovery, particularly for targets implicated in CNS disorders or infectious diseases. Its favorable LogP (1.25) and TPSA (46.26 Ų) align with CNS drug-likeness parameters, while the phenylisoxazole core is a known scaffold in antimicrobial research. The compound can be elaborated via its primary alcohol handle to generate diverse analogs for structure-activity relationship (SAR) exploration .

Chemical Probes & Bioconjugates

The primary alcohol of (5-Phenylisoxazol-3-yl)methanol provides a versatile chemical handle for creating advanced intermediates and bioconjugates. It can be activated for nucleophilic substitution (e.g., conversion to the chloromethyl derivative [1]), oxidized to an aldehyde for reductive amination, or used in esterification and etherification reactions. This makes the compound a valuable building block for synthesizing chemical probes, affinity tags, or functionalized materials for target engagement studies.

Heterocyclic Scaffold Hopping

In medicinal chemistry programs seeking to replace a problematic core with an isoxazole, (5-Phenylisoxazol-3-yl)methanol provides a well-defined and synthetically accessible entry point. It can be elaborated into more complex heterocyclic systems, such as 3,5-diaryl isoxazoles or fused isoxazole derivatives, through established synthetic transformations. This 'scaffold hopping' approach is essential for modulating potency, selectivity, and pharmacokinetic properties of lead compounds [2].

Application
Selection Property
Validation Focus
CNS & anti-infective lead generation
Favorable LogP and TPSA profile
CNS drug-likeness parameters; antimicrobial scaffold precedent
Chemical probes & bioconjugates
Primary alcohol functional handle
Versatile derivatization (esterification, oxidation, nucleophilic substitution)
Heterocyclic scaffold hopping
Defined isoxazole entry point
Synthetic elaboration to 3,5-diaryl or fused isoxazole systems

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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